(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one
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Overview
Description
(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Incorporation of Isotopic Oxygen: The incorporation of isotopic oxygen (18O) can be achieved through the use of isotopically labeled water or other oxygen sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols.
Scientific Research Applications
(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one: Similar structure but lacks isotopic oxygen.
(2R)-2-[(1S)-1,2-bis(hydroxy)ethyl]-3,4-dihydroxy-2H-furan-5-one: Similar structure with different functional groups.
Uniqueness
The presence of isotopic oxygen in (2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one makes it unique and valuable for specific research applications, such as tracing metabolic pathways and studying enzyme mechanisms.
Properties
Molecular Formula |
C6H8O6 |
---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i7+2,8+2 |
InChI Key |
CIWBSHSKHKDKBQ-FDZKWXLVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)[18OH])[18OH] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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